4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one

Medicinal chemistry Structure-activity relationship Building block selection

4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one (CAS 1340182-03-7) is a synthetic pyrrolidin-2-one derivative with the molecular formula C₁₁H₁₂ClFN₂O and a molecular weight of 242.68 g·mol⁻¹. The compound features a 4-amino substituent, a 5-(4-chloro-3-fluorophenyl) aryl group, and an N-methyl group on the pyrrolidinone core, and is supplied at 98% purity.

Molecular Formula C11H12ClFN2O
Molecular Weight 242.68
CAS No. 1340182-03-7
Cat. No. B2658649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one
CAS1340182-03-7
Molecular FormulaC11H12ClFN2O
Molecular Weight242.68
Structural Identifiers
SMILESCN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)F
InChIInChI=1S/C11H12ClFN2O/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6/h2-4,9,11H,5,14H2,1H3
InChIKeyDWDALBJLKHZRND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one (CAS 1340182-03-7): Structural Identity and Physicochemical Profile for Research Procurement


4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one (CAS 1340182-03-7) is a synthetic pyrrolidin-2-one derivative with the molecular formula C₁₁H₁₂ClFN₂O and a molecular weight of 242.68 g·mol⁻¹. The compound features a 4-amino substituent, a 5-(4-chloro-3-fluorophenyl) aryl group, and an N-methyl group on the pyrrolidinone core, and is supplied at 98% purity . Computed physicochemical properties include a LogP of 1.15, one hydrogen bond donor, two hydrogen bond acceptors, and a fraction sp³ (Fsp³) of 0.36 . Predicted density is 1.317 ± 0.06 g·cm⁻³ and predicted boiling point is 384.5 ± 42.0 °C . The compound contains two asymmetric centres and is available as a racemic mixture; a single-enantiomer (4S,5R) form is also commercially listed under CAS 2155840-13-2. The hydrochloride salt is catalogued under CAS 1423024-58-1.

Why Generic Substitution of 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one with In-Class Analogs Risks Physicochemical and Synthetic Divergence


Pyrrolidin-2-one derivatives sharing the 4-amino-5-(4-chloro-3-fluorophenyl) scaffold exhibit substantial divergence in physicochemical and synthetic utility depending on the N-substituent and amino-group positioning. The N-methyl substituent on the target compound provides the minimal steric footprint among close N-alkyl analogs, directly affecting downstream reactivity at the pyrrolidinone nitrogen and conformational preferences of the 5-aryl group . Replacing the N-methyl with N-(2-methoxyethyl) (CAS 1461868-95-0) increases molecular weight from 242.68 to 286.73 g·mol⁻¹, adds two additional hydrogen bond acceptors, and shifts computed LogP from 1.15 to 0.7, altering both permeability and solubility profiles [1]. The N-isopropyl analog (CAS 1461707-17-4) introduces greater steric hindrance and lipophilicity, while the N-tert-butyl variant (CAS 1461707-55-0) imposes severe steric constraints near the lactam nitrogen. Analogs lacking the 4-amino group, such as 4-(4-chloro-3-fluorophenyl)pyrrolidin-2-one (CAS 1367447-14-0), forfeit the free primary amine handle required for amide coupling, reductive amination, or urea-forming library synthesis. These physicochemical and functional differences mean that in-class compounds cannot be freely interchanged without altering the synthetic trajectory, property profile, or biological readout of the derived products.

Quantitative Differentiation Evidence for 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one Against Closest Structural Analogs


N-Methyl Substituent Minimizes Steric Bulk Relative to N-Isopropyl and N-tert-Butyl Analogs

Among the 4-amino-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one series, the N-methyl substituent on the target compound (CAS 1340182-03-7) represents the smallest available N-alkyl group, minimizing steric hindrance at the pyrrolidinone nitrogen. This contrasts with the N-isopropyl analog (CAS 1461707-17-4) and the N-tert-butyl analog (CAS 1461707-55-0), which introduce progressively larger steric bulk. The reduced steric demand of N-methyl preserves conformational flexibility at the 5-aryl position and facilitates subsequent N-demethylation or N-functionalisation strategies that are sterically impeded with bulkier N-substituents . While no published comparative crystallographic or computational conformational data exist for this exact series, the principle is well-established for N-alkyl lactams: increasing N-alkyl size restricts ring puckering modes and alters the dihedral angle between the aryl ring and the pyrrolidinone plane. Further head-to-head experimental conformational analysis (e.g., X-ray crystallography or DFT calculations) comparing N-methyl, N-isopropyl, and N-tert-butyl analogs would be required to quantify the magnitude of this effect for this specific scaffold .

Medicinal chemistry Structure-activity relationship Building block selection

Moderate Lipophilicity (LogP 1.15) Balances Membrane Permeability Against Excess Hydrophilicity of the N-Methoxyethyl Analog

The target compound exhibits a computed LogP of 1.15 (reported by Fluorochem) . In contrast, the N-(2-methoxyethyl) analog (CAS 1461868-95-0, PubChem CID 64072810) has a computed XLogP3-AA of 0.7 [1], representing a ΔLogP of +0.45 log units in favour of the N-methyl compound. While both values fall within drug-like chemical space, the N-methyl compound's higher LogP may confer superior passive membrane permeability in cell-based assays, a relevant consideration when the pyrrolidinone scaffold is employed as a central core in bioactive molecule design. This is a cross-study comparable observation, as the two LogP values are derived from different computational methods (Fluorochem's proprietary algorithm vs. PubChem's XLogP3-AA). Direct experimental LogD₇.₄ measurement for both compounds under identical conditions would strengthen this comparison.

Drug design ADME prediction Physicochemical profiling

Primary 4-Amino Group Enables Divergent Derivatisation Pathways Absent in the Des-Amino Analog

The target compound bears a free primary amine at the 4-position of the pyrrolidinone ring, a functional handle absent in the des-amino analog 4-(4-chloro-3-fluorophenyl)pyrrolidin-2-one (CAS 1367447-14-0, MW 213.63 g·mol⁻¹) . The presence of this amine enables amide bond formation, reductive amination, sulfonamide synthesis, and urea/thiourea formation—standard transformations in parallel library synthesis. The des-amino analog can only undergo functionalisation at the lactam N–H or via electrophilic aromatic substitution on the phenyl ring, providing fewer and less controlled derivatisation vectors. This represents a functional group-level differentiation that directly impacts synthetic workflow design.

Synthetic methodology Library synthesis Chemical biology

Higher Atom Economy (Lower MW) Among N-Substituted 4-Amino-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one Analogs

With a molecular weight of 242.68 g·mol⁻¹, the target N-methyl compound is the most atom-economical member of the N-substituted 4-amino-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one series . The N-(2-methoxyethyl) analog (CAS 1461868-95-0) weighs 286.73 g·mol⁻¹ (ΔMW +44.05) [1], the N-isopropyl analog (CAS 1461707-17-4, free base) is approximately 270.73 g·mol⁻¹ (ΔMW +28.05), and the N-tert-butyl analog (CAS 1461707-55-0, free base) is approximately 284.76 g·mol⁻¹ (ΔMW +42.08). In fragment-based and lead-optimisation contexts where lower molecular weight correlates with higher ligand efficiency metrics, the N-methyl compound offers a measurable advantage as a core scaffold, leaving a larger molecular weight budget for potency-conferring substituents before exceeding common lead-like cut-offs (e.g., MW ≤ 350).

Lead optimisation Fragment-based drug discovery Property-based design

Dual Availability as Racemate and Single Enantiomer Supports Stereochemical SAR Exploration

The target compound is commercially listed in two forms: as the racemic mixture (CAS 1340182-03-7, 98% purity) and as the single enantiomer (4S,5R)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one (CAS 2155840-13-2, 98% purity) . This dual availability enables direct comparison of racemic vs. enantiopure material in biological assays without requiring in-house chiral resolution. Several close analogs—including the N-isopropyl (CAS 1461707-17-4) and N-tert-butyl (CAS 1461707-55-0) variants—are primarily listed only as racemic hydrochlorides, limiting the ability to deconvolute enantiomer-specific activity. The availability of both stereochemical forms for the N-methyl compound reduces the experimental burden of chiral separation method development.

Chiral resolution Stereochemistry-activity relationships Enantiopure synthesis

Recommended Research and Industrial Application Scenarios for 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Core Scaffold for Amide Library Synthesis via the Free 4-Amino Handle

The primary 4-amino group enables rapid generation of amide, sulfonamide, and urea libraries through standard coupling chemistry with commercially available carboxylic acids, sulfonyl chlorides, and isocyanates. Unlike the des-amino analog 4-(4-chloro-3-fluorophenyl)pyrrolidin-2-one (CAS 1367447-14-0), which lacks this derivatisation vector , the target compound permits diversification without requiring pre-functionalisation of the pyrrolidinone ring. The moderate LogP of 1.15 suggests that amide-coupled products will generally remain within drug-like lipophilicity space, while the low molecular weight (242.68 g·mol⁻¹) leaves ample room for substituent addition before exceeding lead-like MW cut-offs.

Stereochemical SAR: Paired Racemate and Single Enantiomer Testing for Target Engagement Studies

The commercial availability of both the racemate (CAS 1340182-03-7) and the (4S,5R) single enantiomer (CAS 2155840-13-2) allows researchers to directly measure enantiomer-dependent differences in biochemical or cellular potency without in-house chiral separation. This is particularly relevant when the pyrrolidinone 5-aryl substituent engages a chiral binding pocket, as the (4S,5R) and (4R,5S) configurations may exhibit divergent target affinities. Procurement of both forms at the outset of an SAR programme reduces the risk of pursuing a weakly active racemate when a single enantiomer may be significantly more potent.

Fragment-Based Drug Discovery: Low-MW, Moderate-Fsp³ Starting Point with Synthetic Tractability

With MW 242.68 g·mol⁻¹, Fsp³ of 0.36, and LogP of 1.15 , the target compound meets key fragment property guidelines (MW < 300, LogP < 3) and provides a balanced fraction of saturated carbon atoms for three-dimensional target engagement. The N-methyl substituent minimises unnecessary molecular weight, giving this fragment an advantage over the N-(2-methoxyethyl) analog (MW 286.73) [1] in fragment-growing campaigns where every added Dalton must earn its place. The free amine enables fragment linking or functionalisation after initial hit confirmation by biophysical methods (NMR, SPR, or X-ray crystallography).

Agrochemical Intermediate or Material Science Building Block Requiring Halo-Aryl and Amino Bifunctionality

The combination of a 4-chloro-3-fluorophenyl group (providing metabolic stability and halogen-bonding potential) with a 4-amino-pyrrolidinone core (offering a reactive amine handle and a masked γ-aminobutyric acid motif) positions this compound as a versatile intermediate beyond pharmaceutical applications. The N-methyl group, being the smallest possible N-alkyl substituent, minimises steric interference during further synthetic elaboration compared to the bulkier N-isopropyl or N-tert-butyl analogs . The 98% commercial purity and GHS-classified handling guidelines support procurement for kilogram-scale intermediate synthesis with established safety protocols.

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